tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It has a molecular weight of 290.36 .
Synthesis Analysis
The synthesis of this compound involves specific precursor chemicals. The removal of the t-BOC protecting group yields 4-anilinopiperidine, which has been reported to be involved in the synthesis of fentanyl .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H22N2O3 . The InChI Code for this compound is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . The storage temperature for this compound is 4°C .Scientific Research Applications
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in industries to prolong product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure and potential health impacts. Toxicity studies indicate that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, and potentially be carcinogenic. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioactive Properties of Neo Acids and Neo Alkanes
Research into naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which exhibit various biological activities, has identified synthetic bioactive compounds containing tertiary butyl groups. These compounds have demonstrated significant anticancer, antifungal, and other activities, showcasing the potential of tert-butyl-based structures in developing therapeutic agents (Dembitsky, 2006).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a complex molecule for industrial production, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl-based compounds in the synthesis of pharmacologically active molecules, offering insights into scalable and economically viable production methods (Mi, 2015).
MTBE Decomposition in Environmental Remediation
Studies on methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provide evidence of the feasibility of using advanced oxidation processes for the remediation of tert-butyl-based pollutants. Such research underscores the need for innovative approaches to mitigate environmental pollution caused by tert-butyl derivatives (Hsieh et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of microbial biocatalysts by carboxylic acids, including those derived from tert-butyl compounds, provides valuable insights into microbial tolerance mechanisms. This knowledge can guide the engineering of more robust microbial strains for industrial bioprocesses, optimizing the production of bio-based chemicals and fuels (Jarboe et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIGNYUVLDKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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